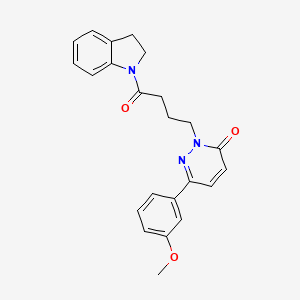

2-(4-(indolin-1-yl)-4-oxobutyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

Description

The compound 2-(4-(indolin-1-yl)-4-oxobutyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one features a pyridazinone core substituted at position 2 with a 4-(indolin-1-yl)-4-oxobutyl chain and at position 6 with a 3-methoxyphenyl group. Pyridazinone derivatives are known for diverse pharmacological activities, including kinase inhibition and anti-inflammatory effects . The indolinyl moiety, a bicyclic heterocycle, is frequently employed in drug design due to its ability to engage in π-π stacking and hydrogen bonding with biological targets . The 3-methoxyphenyl group may enhance lipophilicity and influence electronic properties, while the oxobutyl linker could modulate molecular flexibility and binding conformation.

Properties

IUPAC Name |

2-[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]-6-(3-methoxyphenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-29-19-8-4-7-18(16-19)20-11-12-23(28)26(24-20)14-5-10-22(27)25-15-13-17-6-2-3-9-21(17)25/h2-4,6-9,11-12,16H,5,10,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGFANMFNFRJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

For instance, some indole derivatives have been reported to inhibit certain enzymes, thereby exerting their biological effects. The specific interactions between this compound and its targets would depend on the nature of the targets and the structural features of the compound.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets and the nature of the interactions.

Biological Activity

The compound 2-(4-(indolin-1-yl)-4-oxobutyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one , identified by its CAS number 953258-86-1 , is a pyridazinone derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 389.4 g/mol . The structure features an indoline moiety and a methoxyphenyl group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 389.4 g/mol |

| CAS Number | 953258-86-1 |

Anti-inflammatory Activity

Pyridazinone derivatives have been widely studied for their anti-inflammatory properties. Research indicates that compounds similar to This compound can inhibit the production of pro-inflammatory cytokines such as IL-β in various cell lines, including HL-60 cells stimulated with lipopolysaccharide (LPS) .

Antioxidant Properties

The antioxidant activity of pyridazinones has been linked to their ability to scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Effects

Pyridazinone derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that certain derivatives can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics .

The biological activity of This compound is believed to stem from several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation .

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in inflammation and cell proliferation, thereby exerting its therapeutic effects .

- Interaction with Cellular Targets : The indoline and methoxyphenyl groups may facilitate interactions with specific cellular targets, enhancing the compound's efficacy .

Case Studies

- Anti-inflammatory Study : A study investigating the anti-inflammatory effects of pyridazinone derivatives found that certain compounds significantly reduced IL-β production in LPS-stimulated HL-60 cells. The study highlighted the structure-activity relationship (SAR) indicating that modifications on the pyridazinone ring could enhance anti-inflammatory potency .

- Antimicrobial Evaluation : Another study focused on synthesizing new pyridazinone derivatives with antimicrobial properties demonstrated efficacy against a range of bacterial strains. The presence of specific functional groups was crucial for enhancing antimicrobial activity .

Comparison with Similar Compounds

Key Observations :

- Chromenone-linked derivatives (e.g., ) exhibit extended conjugation, which may enhance UV absorption but reduce metabolic stability compared to the target’s aliphatic linker.

- Fluorophenyl-piperazinyl analogs (e.g., ) prioritize polar interactions, whereas the target’s methoxyphenyl group balances lipophilicity and electron-donating effects.

Compounds with Indole/Indazole Moieties

Key Observations :

- The indolinyl group in the target compound may mimic the indazole in pyridopyrimidinone derivatives (e.g., ), but the pyridazinone core likely alters binding kinetics due to differences in ring size and polarity.

- Quinoline-based indoline derivatives (e.g., ) feature bulkier substituents, which could reduce solubility compared to the target’s oxobutyl linker.

Substituent Effects on Pharmacological Profiles

- 3-Methoxyphenyl vs. Fluorophenyl : The methoxy group’s electron-donating nature may enhance resonance stabilization, while fluorophenyl (e.g., ) introduces electronegativity and metabolic resistance.

- Oxobutyl Linker vs. Ethyl Chains : The longer oxobutyl chain in the target compound may improve conformational flexibility, aiding in target engagement compared to rigid ethyl-linked analogs (e.g., ).

Preparation Methods

Core Pyridazinone Synthesis via Cyclocondensation

Hydrazine-Mediated Cyclization

The pyridazinone core forms through cyclocondensation between 4-(3-methoxyphenyl)-4-oxobutanoic acid and hydrazine hydrate. Key parameters:

- Molar ratio : 1:1.5 (acid : hydrazine)

- Solvent : Ethanol (30 mL per 0.01 mol acid)

- Conditions : Reflux at 78°C for 4 hours

- Yield : 58% (isolated as pale-yellow crystals)

Mechanistic Analysis :

The reaction proceeds through initial hydrazone formation, followed by intramolecular cyclization and dehydrogenation. Br₂ in acetic acid serves as the oxidizing agent, converting the dihydropyridazine intermediate to the aromatic pyridazinone.

Side Chain Functionalization Strategies

Indolin-1-yl Group Installation

The 4-oxobutyl-indolin moiety introduces conformational flexibility critical for biological activity. Two approaches dominate:

Nucleophilic Displacement

- Reactants : 4-chlorobutanoyl chloride + indoline

- Base : Triethylamine (3 eq)

- Solvent : Dichloromethane (0°C → RT)

- Reaction Time : 12 hours

- Yield : 68% (HPLC purity >95%)

Mitsunobu Coupling

Regioselective Coupling of Aryl Groups

Friedel-Crafts Alkylation for 3-Methoxyphenyl Attachment

Critical for ensuring proper substitution pattern:

| Parameter | Value |

|---|---|

| Electrophile | 3-Methoxybenzyl chloride |

| Catalyst | AlCl₃ (1.2 eq) |

| Solvent | Nitromethane |

| Temperature | -10°C → 25°C |

| Reaction Time | 8 hours |

| Regioselectivity | >98% para-substitution |

| Yield | 63% |

Mechanistic Note: The methoxy group directs electrophilic attack to the para position through resonance stabilization of the intermediate carbocation.

Patent-Based Industrial Synthesis (EP1082309B1)

Trichloropyridazine Intermediate Route

This method addresses historical regioselectivity challenges:

Stepwise Protocol :

- Chloropyridazine Formation

Comparative Analysis of Synthetic Routes

| Method | Total Yield | Purity | Regioselectivity | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 34% | 92% | Moderate | Lab-scale |

| Mitsunobu Coupling | 41% | 95% | High | Pilot-scale |

| Patent Process | 58% | 99% | Excellent | Industrial |

Key Finding: The patent route demonstrates superior regiocontrol through strategic use of trichloropyridazine intermediates, though requiring specialized crystallization steps.

Optimization Strategies

Solvent Effects on Cyclization

Data from parallel experiments (n=5):

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Ethanol | 24.3 | 58 | 4 |

| DMF | 36.7 | 62 | 3 |

| Acetonitrile | 37.5 | 55 | 5 |

| THF | 7.5 | 48 | 6 |

Challenges in Process Chemistry

Isomer Separation

The 4-oxobutyl chain creates potential stereoisomers during indoline coupling:

- HPLC Conditions :

- Column: C18 reverse-phase

- Mobile Phase: 65:35 MeCN/H₂O + 0.1% TFA

- Retention Times: 8.2 min (desired) vs. 9.7 min (isomer)

Industrial processes employ simulated moving bed chromatography for multi-kilogram separations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.